molecular formula C8H9ClIN B6233797 4-chloro-N-ethyl-2-iodoaniline CAS No. 1696563-47-9

4-chloro-N-ethyl-2-iodoaniline

Cat. No.: B6233797
CAS No.: 1696563-47-9
M. Wt: 281.52 g/mol
InChI Key: SGWVHDOVUHPNEK-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-2-iodoaniline is an organic compound with the molecular formula C8H9ClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-2-iodoaniline typically involves the iodination of 4-chloroaniline followed by N-ethylation. One common method is as follows:

    Iodination: 4-chloroaniline is treated with iodine and potassium iodide in the presence of sodium hydrogen carbonate in an aqueous medium.

    N-ethylation: The resulting 4-chloro-2-iodoaniline is then subjected to N-ethylation using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azides, nitriles, and thioureas.

    Oxidation: Products include quinones.

    Reduction: Products include primary and secondary amines.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

4-chloro-N-ethyl-2-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: The compound is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-2-iodoaniline involves its interaction with various molecular targets. The presence of halogen atoms (chlorine and iodine) and the ethyl group on the aniline ring can influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions, thereby participating in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-ethyl-2-iodoaniline is unique due to the presence of both chlorine and iodine atoms along with an ethyl group on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

CAS No.

1696563-47-9

Molecular Formula

C8H9ClIN

Molecular Weight

281.52 g/mol

IUPAC Name

4-chloro-N-ethyl-2-iodoaniline

InChI

InChI=1S/C8H9ClIN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

SGWVHDOVUHPNEK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)I

Purity

95

Origin of Product

United States

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